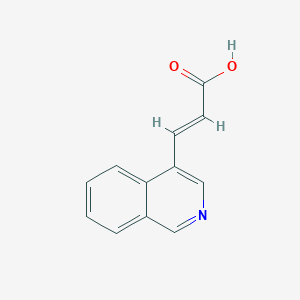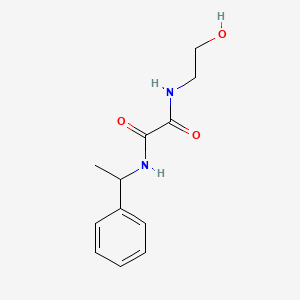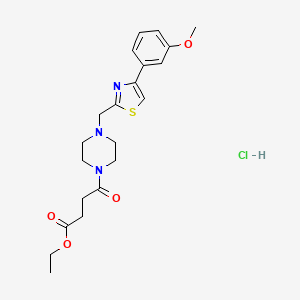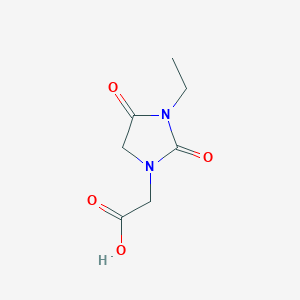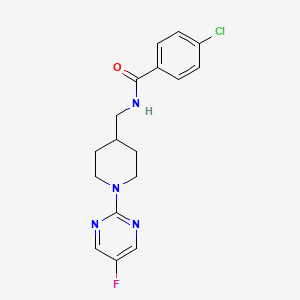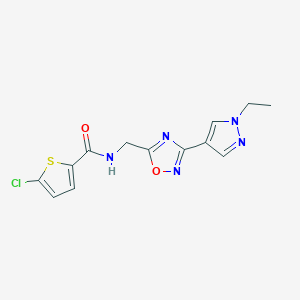
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide is a synthesized compound notable for its unique structure that integrates thiophene, pyrazole, and oxadiazole moieties. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions:
Formation of Thiophene-2-carboxamide: : The initial step involves the preparation of thiophene-2-carboxamide through the reaction of thiophene-2-carboxylic acid with appropriate amine derivatives.
Oxadiazole Ring Formation: : The synthesis of 1,2,4-oxadiazole involves cyclization reactions that incorporate nitro compounds and hydrazides.
Coupling and Final Assembly: : The intermediate compounds are then coupled, involving chlorination and amidation reactions to form the final structure.
Industrial Production Methods
In an industrial setting, this compound can be produced via batch processing, utilizing automated reaction setups for precise control over reaction conditions such as temperature, pressure, and reagent concentrations. Purification methods typically include recrystallization and chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide undergoes several types of reactions:
Oxidation: : The compound can be oxidized under specific conditions, typically involving oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions using agents like lithium aluminum hydride can modify functional groups.
Substitution: : Nucleophilic and electrophilic substitution reactions can be facilitated using various halogenated compounds and catalysts.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Catalysts: : Palladium on carbon, copper (II) sulfate.
Major Products Formed
Reactions with this compound can yield various derivatives, including hydroxy, amino, and alkylated products, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for creating more complex molecules, aiding in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential in the study of enzyme inhibition and as a probe for biological pathways, given its ability to interact with biological molecules.
Medicine
In medicinal chemistry, it is being explored for its potential as an antimicrobial, anti-inflammatory, and anticancer agent due to its unique structure and functional groups.
Industry
In the industry, it can serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, contributing to the production of drugs and pesticides.
Wirkmechanismus
The compound exerts its effects through multiple mechanisms:
Enzyme Inhibition: : By binding to active sites of specific enzymes, it can inhibit their activity, affecting various biochemical pathways.
Molecular Targets: : Targets include kinases, proteases, and other enzymes involved in signal transduction and metabolic processes.
Pathways Involved: : It can influence pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for therapeutic development.
Vergleich Mit ähnlichen Verbindungen
Comparison
Compared to other similar compounds, 5-chloro-N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide stands out due to its:
Unique Structural Components: : The integration of thiophene, pyrazole, and oxadiazole moieties is distinctive.
Chemical Stability: : Enhanced stability due to its molecular structure.
Versatility in Reactions: : Ability to undergo a wide range of chemical reactions.
List of Similar Compounds
5-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)thiophene-2-carboxamide
1-ethyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide
3-(thiophen-2-yl)-1,2,4-oxadiazole derivatives
That's a comprehensive overview of this compound. Hope this scratches your curiosity itch!
Eigenschaften
IUPAC Name |
5-chloro-N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S/c1-2-19-7-8(5-16-19)12-17-11(21-18-12)6-15-13(20)9-3-4-10(14)22-9/h3-5,7H,2,6H2,1H3,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRPBMPIFOGMQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
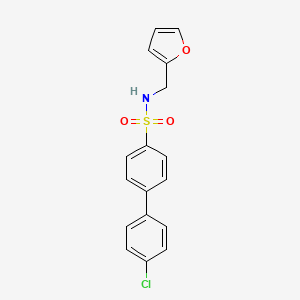
![2-(4-acetylpiperazin-1-yl)-N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2383643.png)
![N-(2,4-difluorophenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383644.png)
![ethyl 2-(2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiazol-4-yl)acetate](/img/structure/B2383645.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2383646.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{methyl[1-(1-methylpiperidin-4-yl)pyrrolidin-3-yl]amino}acetamide](/img/structure/B2383648.png)
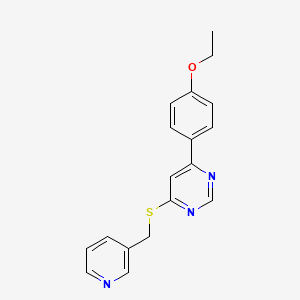
![2-Methoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2383653.png)
